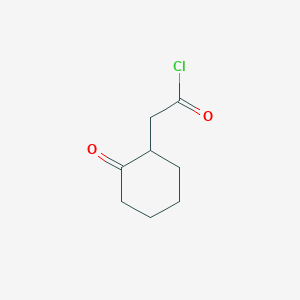

2-(2-Oxocyclohexyl)acetic acid chloride

説明

“2-(2-Oxocyclohexyl)acetic acid chloride” is a chemical compound with the molecular formula C8H11ClO2 . It contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ketone (aliphatic) .

Synthesis Analysis

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction is challenging as Criegee intermediates are not normally isolable, so that unmasking stereoelectronic effects needs a novel strategy .

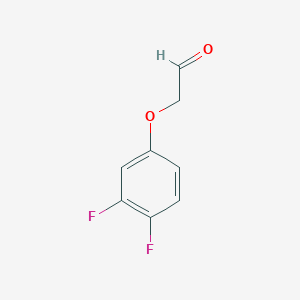

Molecular Structure Analysis

The molecular structure of “2-(2-Oxocyclohexyl)acetic acid chloride” consists of 11 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 22 bonds .

Chemical Reactions Analysis

Acid chlorides, such as “2-(2-Oxocyclohexyl)acetic acid chloride”, generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group . They react with ammonia, 1° amines, and 2° amines to form amides .

Physical And Chemical Properties Analysis

Lower acyl chlorides, like “2-(2-Oxocyclohexyl)acetic acid chloride”, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform .

科学的研究の応用

- The Baeyer-Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate. This intermediate fragments with stereoelectronic control, leading to specific product formation . Understanding these mechanisms is crucial for designing efficient oxidation processes.

Baeyer-Villiger Oxidation and Criegee Intermediates

作用機序

Target of Action

It is known that similar compounds, such as acetic acid, act as antimicrobial agents and are used to treat susceptible infections .

Mode of Action

It’s known that the compound can undergo a baeyer-villiger reaction to form a bicyclic criegee intermediate . This intermediate then fragments with stereoelectronic control .

Pharmacokinetics

It’s known that similar compounds, such as acetic acid, are used locally and occasionally internally .

Safety and Hazards

“2-(2-Oxocyclohexyl)acetic acid chloride” is highly flammable and causes severe skin burns and eye damage . It is harmful to aquatic life . It should be stored in a well-ventilated place, kept cool, and stored locked up . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

2-(2-oxocyclohexyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFOXCFZTVKHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)